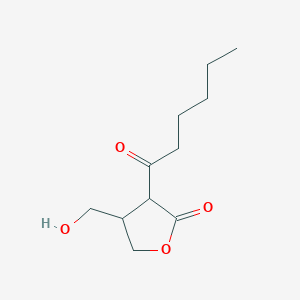
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a hexanoyl group and a hydroxymethyl group attached to an oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of hexanoic acid with 4-(hydroxymethyl)oxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the hexanoyl moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol .
Wissenschaftliche Forschungsanwendungen
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism by which 3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one exerts its effects involves interactions with specific molecular targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(hydroxymethyl)oxolan-2-one: A structurally similar compound with a hydroxymethyl group attached to an oxolan-2-one ring.
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl: Another similar compound with additional hydroxyl groups.
Uniqueness
3-Hexanoyl-4-(hydroxymethyl)oxolan-2-one is unique due to the presence of the hexanoyl group, which imparts different chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired .
Eigenschaften
CAS-Nummer |
109075-63-0 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
3-hexanoyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C11H18O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8,10,12H,2-7H2,1H3 |
InChI-Schlüssel |
WMIMTXZNUBDJGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C1C(COC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)


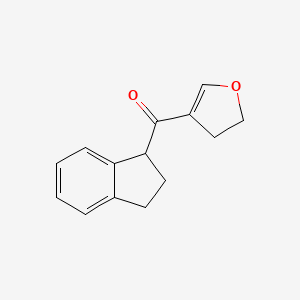
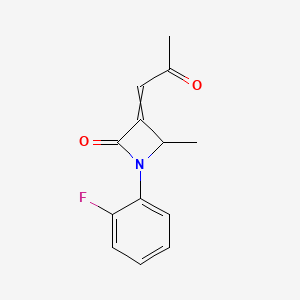
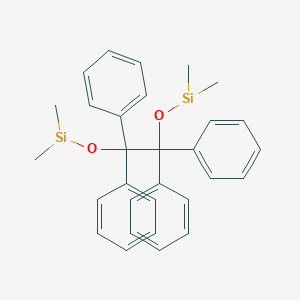
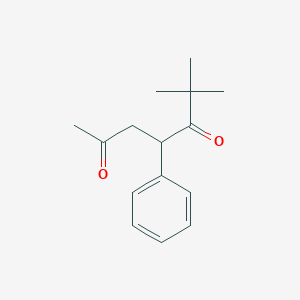

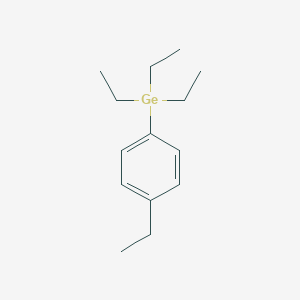
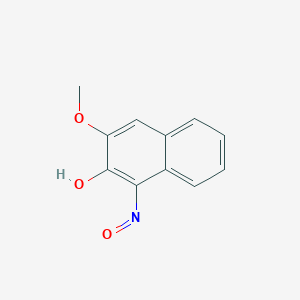

![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
